Cas no 82451-22-7 (mussaenosidic acid)

mussaenosidic acid 化学的及び物理的性質

名前と識別子

-

- mussaenosidic acid

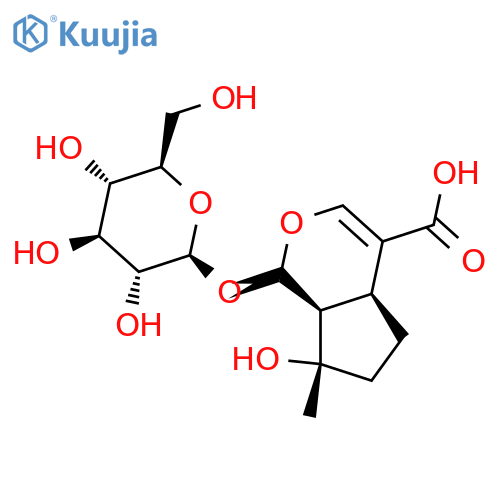

- (1S,4aS,7S,7aS)-1-(β-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid (ACI)

- Cyclopenta[c]pyran-4-carboxylic acid, 1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-7-methyl-, [1S-(1α,4aα,7α,7aα)]- (ZCI)

- AKOS040734297

- SCHEMBL2636258

- MEGxp0_000766

- DTXSID701345616

- NCGC00347506-02

- CHEBI:167726

- 82451-22-7

- CHEMBL3426657

- NS00093963

- (1S,4AS,7S,7aS)-7-hydroxy-7-methyl-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

- (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

- HY-N12580

- CS-0997023

-

- インチ: 1S/C16H24O10/c1-16(23)3-2-6-7(13(21)22)5-24-14(9(6)16)26-15-12(20)11(19)10(18)8(4-17)25-15/h5-6,8-12,14-15,17-20,23H,2-4H2,1H3,(H,21,22)/t6-,8-,9-,10-,11+,12-,14+,15+,16+/m1/s1

- InChIKey: VLCHQFXSBHIBRV-NJPMDSMTSA-N

- ほほえんだ: O([C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)[C@@H]1OC=C(C(=O)O)[C@H]2CC[C@@]([C@@H]12)(O)C

計算された属性

- せいみつぶんしりょう: 376.13694696g/mol

- どういたいしつりょう: 376.13694696g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 10

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 579

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2

- トポロジー分子極性表面積: 166Ų

mussaenosidic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB01012-1MG |

Mussaenosidic acid |

82451-22-7 | 1mg |

¥4642.31 | 2023-09-13 | ||

| Aaron | AR023JOO-10mg |

Mussaenosidic acid |

82451-22-7 | 98% | 10mg |

$541.00 | 2025-02-13 |

mussaenosidic acid 関連文献

-

Huan Li,Hong Yang,Xuejia Xue,Xiao Liu,Feng Tian,Yanhong Poh,Hao Cai,Yian Hoon Lee,Hanry Yu,Seng Poon Ong,Baochang Cai Anal. Methods 2016 8 3629

-

Jiangyi Luo,Hanwen Yuan,Ling Liang,Qinling Xie,Sai Jiang,Yangfen Fu,Shenghuang Chen,Wei Wang RSC Adv. 2023 13 8847

-

Zhiwen Fu,Zhixiong Li,Pei Hu,Qin Feng,Rui Xue,Yiyang Hu,Chenggang Huang Anal. Methods 2015 7 4678

-

Huan Li,Hong Yang,Xuejia Xue,Xiao Liu,Feng Tian,Yanhong Poh,Hao Cai,Yian Hoon Lee,Hanry Yu,Seng Poon Ong,Baochang Cai Anal. Methods 2016 8 3629

-

Paul M. Dewick Nat. Prod. Rep. 1997 14 111

-

6. Index pages

-

David H. Grayson Nat. Prod. Rep. 2000 17 385

-

Hongping Wang,Qiong Yin,ZiJian Wang,Ping Peng,Chunlan Fan,Run Zhang,Chen Zhao,Zhaozhou Lin RSC Adv. 2022 12 33340

-

P. M. Dewick Nat. Prod. Rep. 1995 12 507

-

10. Index pages

mussaenosidic acidに関する追加情報

Introduction to Mussaenosidic Acid (CAS No. 82451-22-7)

Mussaenosidic acid, a naturally occurring compound with the chemical formula CAS No. 82451-22-7, has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This compound, classified as a flavonoid derivative, belongs to a class of molecules known for their diverse biological activities. The structural complexity and functional groups present in mussaenosidic acid contribute to its remarkable pharmacological profile, making it a subject of extensive study in both academic and industrial settings.

The chemical structure of mussaenosidic acid features a glycosidic linkage, which is a key feature that influences its solubility, stability, and biological interactions. This glycosidic moiety is composed of a glucose unit attached to a flavonoid aglycone, specifically a chalcone derivative. The presence of multiple hydroxyl groups and aromatic rings in its molecular framework enhances its reactivity and binding affinity to various biological targets. These structural attributes have positioned mussaenosidic acid as a promising candidate for further exploration in drug discovery and development.

Recent advancements in spectroscopic techniques and computational chemistry have enabled researchers to gain deeper insights into the molecular interactions of mussaenosidic acid. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in elucidating its exact structure and conformational dynamics. Additionally, computational modeling studies have revealed that mussaenosidic acid exhibits favorable binding properties with enzymes and receptors involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

One of the most compelling areas of research involving mussaenosidic acid is its anti-cancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. Furthermore, its ability to inhibit topoisomerases has been observed, which are critical enzymes involved in DNA replication and repair. These findings have prompted researchers to investigate mussaenosidic acid as a potential chemotherapeutic agent, particularly in the treatment of resistant or recurrent cancers.

The anti-inflammatory effects of mussaenosidic acid have also been extensively studied. Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions. Studies have shown that mussaenosidic acid can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting nuclear factor kappa B (NF-κB) activation. This mechanism of action makes it a promising candidate for developing novel anti-inflammatory drugs that target the root causes of inflammation rather than merely alleviating symptoms.

Another area where mussaenosidic acid has shown promise is in neuroprotection. Oxidative stress and neuroinflammation are key factors contributing to the progression of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research indicates that mussaenosidic acid can scavenge reactive oxygen species (ROS) and reduce the expression of inflammatory markers in neuronal cells. These protective effects suggest that mussaenosidic acid could be developed into a therapeutic agent for preventing or slowing down the progression of neurodegenerative disorders.

The pharmacokinetic profile of mussaenosidic acid is another critical aspect that has been under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and minimizing potential side effects. Initial studies suggest that mussaenosidic acid has moderate oral bioavailability but undergoes rapid metabolism in vivo. Identifying metabolic pathways and interacting enzymes will be crucial for designing strategies to enhance its bioavailability and prolong its therapeutic effects.

In conclusion, Mussaenosidic Acid (CAS No. 82451-22-7) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features, coupled with its diverse biological activities, make it an attractive candidate for further research and development. As our understanding of its mechanisms of action continues to grow, so does the likelihood that mussaenosidic acid will play a pivotal role in the next generation of therapeutic interventions across various medical conditions.

82451-22-7 (mussaenosidic acid) 関連製品

- 110506-36-0(Thiophene-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide)

- 95878-02-7(6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride)

- 134575-47-6(tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate)

- 1361924-40-4(2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid)

- 2229602-18-8(2-1-(3-bromo-5-methoxypyridin-4-yl)cyclopropylethan-1-amine)

- 2228726-04-1(1-(6-fluoropyridin-3-yl)cyclopentylmethanamine)

- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)

- 439863-62-4((4-Fluoro-2-methylphenyl)hydrazine hydrochloride)

- 1379443-52-3((1S)-3-amino-1-(3-chlorophenyl)propan-1-ol)

- 2111005-83-3(3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine)